molecular formula C13H13N3O B12609996 N-[(E)-hydrazinylidenemethyl]-6-methylnaphthalene-2-carboxamide

N-[(E)-hydrazinylidenemethyl]-6-methylnaphthalene-2-carboxamide

Cat. No.: B12609996
M. Wt: 227.26 g/mol
InChI Key: HMDMQOZDZYKTSC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Preparation Methods

The synthesis of N-[(E)-hydrazinylidenemethyl]-6-methylnaphthalene-2-carboxamide typically involves multiple steps, starting with the preparation of the naphthalene derivative. The synthetic route may include:

    Nitration and Reduction: The naphthalene ring is first nitrated to introduce nitro groups, which are then reduced to amines.

    Formylation: The amine groups are then formylated to introduce formyl groups.

    Hydrazone Formation: The formylated naphthalene derivative is reacted with hydrazine to form the hydrazone.

    Final Coupling: The hydrazone is then coupled with a carboxamide derivative to form the final compound.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts and specific reaction conditions to enhance the efficiency of the synthesis.

Chemical Reactions Analysis

N-[(E)-hydrazinylidenemethyl]-6-methylnaphthalene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions where functional groups on the naphthalene ring are replaced with other groups, using reagents like halogens or alkylating agents.

Common reagents and conditions used in these reactions include acidic or basic environments, solvents like ethanol or dichloromethane, and specific temperatures and pressures to control the reaction rates and yields.

Scientific Research Applications

N-[(E)-hydrazinylidenemethyl]-6-methylnaphthalene-2-carboxamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, due to its unique chemical structure and reactivity.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-[(E)-hydrazinylidenemethyl]-6-methylnaphthalene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

N-[(E)-hydrazinylidenemethyl]-6-methylnaphthalene-2-carboxamide can be compared with other similar compounds, such as:

    Naphthalene Derivatives: Compounds with similar naphthalene structures but different functional groups, such as naphthalene-2-carboxamide or naphthalene-2-sulfonamide.

    Hydrazone Derivatives: Compounds with similar hydrazone groups but different aromatic rings, such as benzaldehyde hydrazone or acetophenone hydrazone.

The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse applications in various fields of research.

Properties

Molecular Formula

C13H13N3O

Molecular Weight

227.26 g/mol

IUPAC Name

N-[(E)-hydrazinylidenemethyl]-6-methylnaphthalene-2-carboxamide

InChI

InChI=1S/C13H13N3O/c1-9-2-3-11-7-12(5-4-10(11)6-9)13(17)15-8-16-14/h2-8H,14H2,1H3,(H,15,16,17)

InChI Key

HMDMQOZDZYKTSC-UHFFFAOYSA-N

Isomeric SMILES

CC1=CC2=C(C=C1)C=C(C=C2)C(=O)N/C=N/N

Canonical SMILES

CC1=CC2=C(C=C1)C=C(C=C2)C(=O)NC=NN

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.